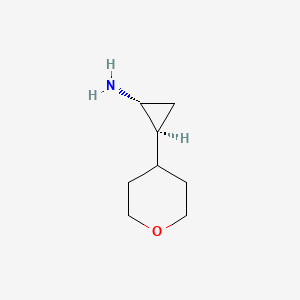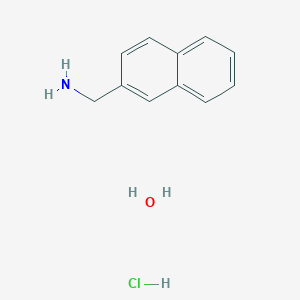
1-(2-Naphthyl)methanamine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthyl)methanamine hydrochloride hydrate is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used in proteomics research and serves as an intermediate in organic synthesis . This compound is known for its role in the preparation of dyes and pigments .
Méthodes De Préparation
The synthesis of 1-(2-Naphthyl)methanamine hydrochloride hydrate typically involves the reaction of 2-naphthaldehyde with methylamine under basic conditions . The reaction is carried out in a solvent such as tetrahydrofuran, and the product is then purified through crystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Naphthyl)methanamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthylmethanone derivatives.
Reduction: It can be reduced to form naphthylmethanol derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted naphthyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Naphthyl)methanamine hydrochloride hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Naphthyl)methanamine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
1-(2-Naphthyl)methanamine hydrochloride hydrate can be compared with other similar compounds such as:
2-(Aminomethyl)naphthalene: This compound has a similar structure but differs in the position of the amine group.
Naphthylmethanol: This compound is a reduction product of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
naphthalen-2-ylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H11N.ClH.H2O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7H,8,12H2;1H;1H2 |
Clé InChI |
HHYASHYRKMWKRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CN.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


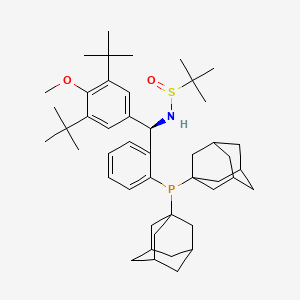
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
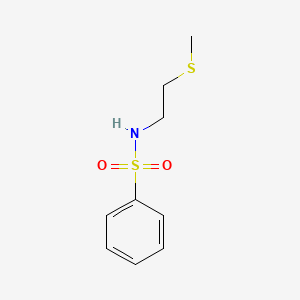

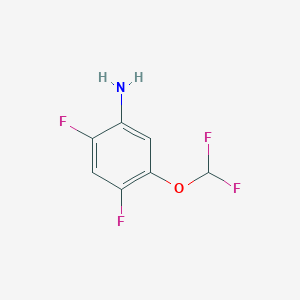

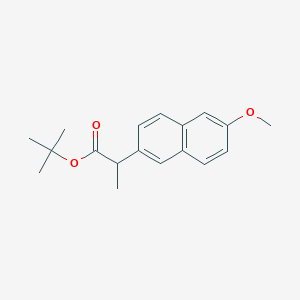
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)

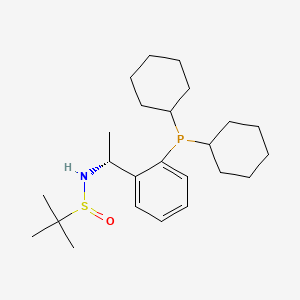
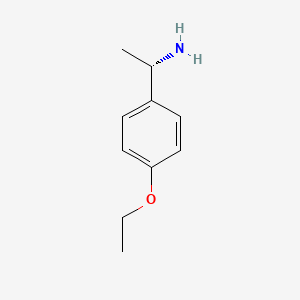
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
